molecular formula C9H9Br B2502874 1-Bromoprop-1-en-2-ylbenzene CAS No. 3360-53-0

1-Bromoprop-1-en-2-ylbenzene

Cat. No. B2502874
Key on ui cas rn: 3360-53-0
M. Wt: 197.075
InChI Key: CWQZIGGWSCPOPK-UHFFFAOYSA-N
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Patent
US06673850B1

Procedure details

100 g of N-bromosuccinimide are added to the mixture of 250 ml of α-methylstyrene and 40 ml of carbon tetrachloride. The resulting mixture is heated to reflux for 5 min. and cooled in an ice-water bath. Filtration and concentration give the desired compound, 1-bromo-2-phenylpropene, and an isomer thereof (65:35).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[CH3:9][C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[CH2:11]>C(Cl)(Cl)(Cl)Cl>[Br:1][CH:11]=[C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH3:9]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
250 mL
Type
reactant
Smiles
CC(=C)C1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 min.
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-water bath
FILTRATION
Type
FILTRATION
Details
Filtration and concentration

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
BrC=C(C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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